

2-Chloro-5-ethylphenol (CAS: 153812-97-6): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

Cat. No.: B141507

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-ethylphenol, with the CAS number 153812-97-6, is a substituted phenol compound. This technical guide provides a summary of its known chemical and physical properties. It is important to note that, at the time of this publication, there is a significant lack of in-depth scientific literature regarding the synthesis, experimental protocols, biological activity, and potential signaling pathways of this specific compound. The information presented herein is based on data available from chemical suppliers and databases.

Chemical and Physical Properties

The fundamental properties of **2-Chloro-5-ethylphenol** are summarized in the table below. This data is compiled from various chemical databases and supplier specifications.

Property	Value	Source(s)
CAS Number	153812-97-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₉ ClO	[1] [2] [3]
Molecular Weight	156.61 g/mol	[1] [2]
IUPAC Name	2-chloro-5-ethylphenol	[1]
SMILES	CCC1=CC(=C(C=C1)Cl)O	[3]
InChI Key	CKMBKXCVJBMYOH- UHFFFAOYSA-N	[2]
Appearance	Not specified in available literature	
Boiling Point	Not specified in available literature	
Melting Point	Not specified in available literature	
Solubility	Not specified in available literature	
Purity	Typically offered at ≥97% or ≥98% by commercial suppliers	[3] [4]

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of **2-Chloro-5-ethylphenol** are not readily available in the scientific literature. However, general principles of electrophilic aromatic substitution on phenols suggest potential synthetic routes.

One plausible, though unverified, approach could involve the direct chlorination of 3-ethylphenol. The directing effects of the hydroxyl and ethyl groups would likely result in a mixture of isomers, including the desired **2-Chloro-5-ethylphenol**. The reaction would require careful control of conditions to favor mono-chlorination and to manage the regioselectivity. A

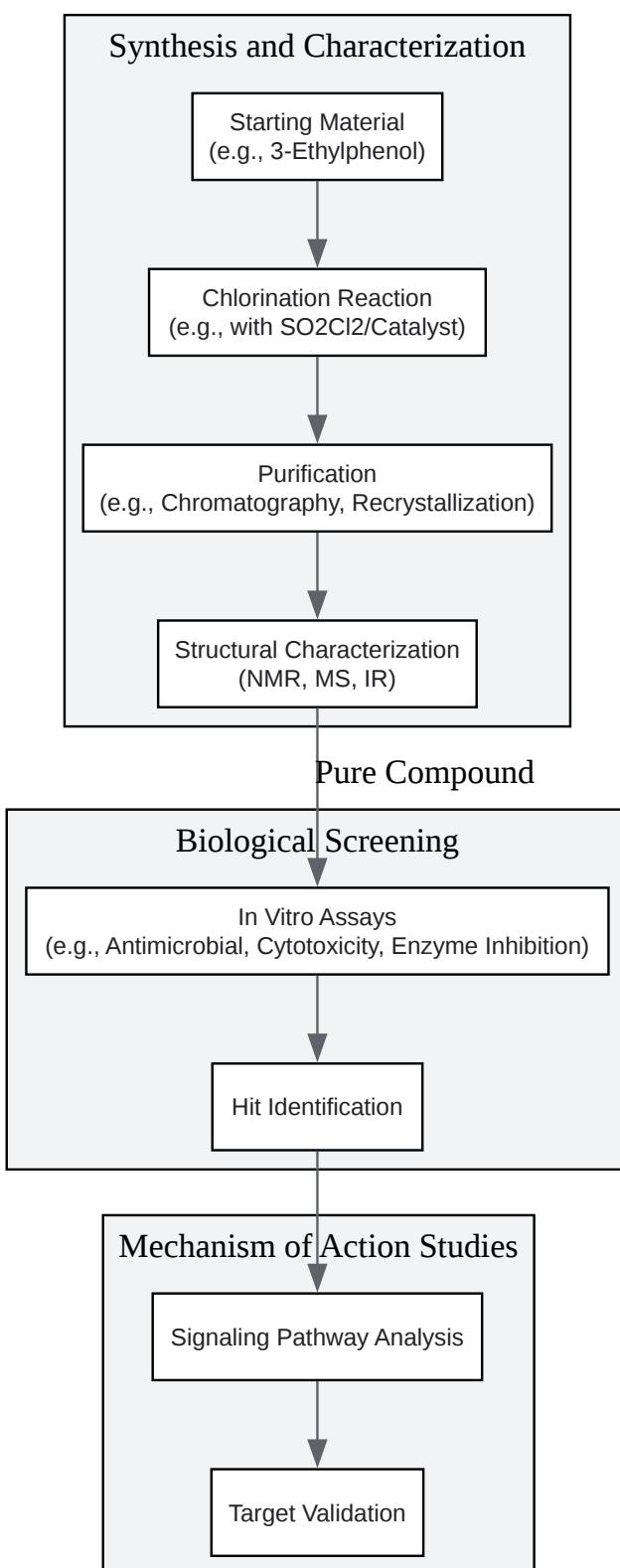
review on the selective chlorination of phenols discusses various methods using reagents like sulfonyl chloride with catalysts, which could potentially be adapted for this synthesis.[6]

The reactivity of **2-Chloro-5-ethylphenol** is expected to be characteristic of a substituted phenol. The hydroxyl group can undergo reactions such as etherification and esterification. The aromatic ring, activated by the hydroxyl group and the alkyl substituent, is susceptible to further electrophilic substitution, though the positions of substitution will be influenced by the existing chloro and ethyl groups.

Potential Applications and Biological Activity

While commercial suppliers list **2-Chloro-5-ethylphenol** for research and development purposes, and as a potential intermediate for pharmaceuticals and functional materials, no specific applications have been detailed in the reviewed literature.[4]

There is currently no published research detailing the biological activity or mechanism of action of **2-Chloro-5-ethylphenol**. However, the biological activities of structurally related compounds offer some context for potential areas of investigation. For instance, other chlorinated phenols and their derivatives have been investigated for a range of biological effects. Research on derivatives of other substituted phenols has shown activities such as antimicrobial, antifungal, and as inhibitors of enzymes relevant to diseases like Alzheimer's.[7][8][9][10] These studies, while not directly applicable to **2-Chloro-5-ethylphenol**, suggest that this class of compounds warrants further investigation.


Due to the absence of data on its biological effects, no signaling pathways involving **2-Chloro-5-ethylphenol** can be described or visualized.

Experimental Protocols

A thorough search of scientific databases and literature has not yielded any specific experimental protocols involving **2-Chloro-5-ethylphenol**. For researchers interested in this compound, protocols would need to be developed based on general chemical principles and methodologies used for similar substituted phenols.

Logical and Experimental Workflows

Given the lack of published experimental work, a logical workflow for future research on **2-Chloro-5-ethylphenol** could be conceptualized as follows. This diagram illustrates a potential path from synthesis to biological evaluation.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis, characterization, and biological evaluation of **2-Chloro-5-ethylphenol**.

Conclusion and Future Directions

2-Chloro-5-ethylphenol is a chemical compound with established basic properties but a notable absence of in-depth scientific investigation. The lack of published data on its synthesis, reactivity, and biological activity presents both a challenge and an opportunity for researchers. The potential for this molecule, inferred from the activities of related compounds, suggests that it could be a candidate for screening in various biological assays. Future research should focus on developing and publishing a reliable synthetic protocol, followed by a systematic evaluation of its biological properties to unlock its potential in fields such as drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-ethylphenol | C8H9ClO | CID 19797009 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-5-ETHYLPHENOL | CAS: 153812-97-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. chemscene.com [chemscene.com]
- 4. 153812-97-6 | 2-Chloro-5-ethylphenol - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. echemi.com [echemi.com]
- 6. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]
- 7. Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Chloro-5-ethylphenol (CAS: 153812-97-6): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141507#2-chloro-5-ethylphenol-cas-number-153812-97-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com